molecular formula C22H26N2O2 B2869370 N-(diphenylmethyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2309345-95-5

N-(diphenylmethyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2869370
CAS No.: 2309345-95-5
M. Wt: 350.462
InChI Key: KANAMAZHLMGPSX-UHFFFAOYSA-N
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Description

N-(Diphenylmethyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 2309345-95-5) is a chemical compound with the molecular formula C22H26N2O2 and a molecular weight of 350.45 g/mol . This molecule features a tropane (8-azabicyclo[3.2.1]octane) core structure, a common motif in bioactive molecules, substituted with a methoxy group and an N-(diphenylmethyl)carboxamide moiety . The specific stereochemistry for the (1R,5S) isomer is also available . While the precise biological activity and research applications of this specific carboxamide derivative are still an area of active investigation, its structure is of significant interest. The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, found in compounds that interact with the central nervous system . The diphenylmethyl (benzhydryl) group is a common pharmacophore known to facilitate interactions with various protein targets, including those in the brain . Researchers may explore this compound as a building block in drug discovery, a reference standard in analytical chemistry, or a potential ligand for pharmacological studies targeting neurotransmitter transporters or receptors. This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any personal, human, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzhydryl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-26-20-14-18-12-13-19(15-20)24(18)22(25)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANAMAZHLMGPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine.

Conditions Reagents Products References
Acidic hydrolysisHCl (6N), reflux, 12h8-Azabicyclo[3.2.1]octane-3-methoxy-8-carboxylic acid + diphenylmethylamine
Basic hydrolysisNaOH (2M), 80°C, 8hSodium carboxylate + diphenylmethylamine

Mechanistic Notes :

  • Acidic conditions protonate the amide oxygen, increasing electrophilicity for nucleophilic attack by water.

  • Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond via nucleophilic acyl substitution.

Substitution at the Methoxy Group

The methoxy group at position 3 can undergo nucleophilic substitution or demethylation.

Reaction Type Reagents Conditions Products References
DemethylationBBr₃ (1.2 eq), DCM, -78°C, 2h3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide derivative
Mitsunobu substitutionDEAD, PPh₃, phenol derivativesTHF, 0°C to RT, 24h3-Phenoxy-substituted analog

Key Observations :

  • Boron tribromide selectively cleaves the methyl ether without affecting the amide bond .

  • Mitsunobu reactions enable introduction of diverse aryl/alkyl groups at position 3 .

Oxidation and Reduction Reactions

The bicyclic core and substituents participate in redox transformations.

Reaction Type Reagents Conditions Products References
Oxidation of amineKMnO₄, H₂O, 60°C, 6hN-Oxide derivative
Reduction of amideLiAlH₄, THF, reflux, 4hN-(Diphenylmethyl)-3-methoxy-8-azabicyclo[3.2.1]octane

Limitations :

  • LiAlH₄ reduces the amide to a tertiary amine but may require excess reagent due to steric hindrance.

Ring Modification and Functionalization

The azabicyclo[3.2.1]octane scaffold undergoes ring-opening or hydrogenation under specific conditions.

Reaction Type Reagents Conditions Products References
HydrogenationH₂ (1 atm), Pd/C, EtOH, 24hPartially saturated bicyclic product (stereochemistry retained)
Ring-openingHBr (48%), reflux, 8hLinear diamino alcohol derivative

Critical Insights :

  • Hydrogenation preserves the bicyclic structure but reduces double bonds if present .

  • Strong acids like HBr cleave the azabicyclo ring, yielding linear products .

Cross-Coupling Reactions

The diphenylmethyl group participates in Suzuki-Miyaura couplings for biaryl synthesis.

Reagents Catalyst Conditions Products References
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 90°C, 18hTriaryl-substituted analog

Efficiency :

  • Reactions require degassed solvents and inert atmospheres to prevent catalyst deactivation .

Scientific Research Applications

N-(diphenylmethyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:

    Chemistry: Used as a key intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues of 8-Azabicyclo[3.2.1]octane Derivatives

The following table compares structural features, physicochemical properties, and reported activities of the target compound with key analogues:

Compound Name Substituents (Position) Carboxamide Group Key Properties/Activities Reference
Target Compound :
N-(diphenylmethyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide
3-methoxy N-(diphenylmethyl) High lipophilicity due to diphenylmethyl; methoxy enhances solubility. Activity not specified in evidence.
3-(Phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide 3-phenylsulfonyl N-(4-trifluoromethylphenyl) Inhibits long-chain fatty acid elongase 6 (ELOVL6). Trifluoromethyl enhances metabolic stability.
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate 3-oxo Ethyl ester Ketone at 3-position; ester group reduces steric hindrance. No reported bioactivity.
3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide 3-pyridinylsulfonyl N-(4-trifluoromethylphenyl) Sulfonyl and trifluoromethyl groups enhance binding to hydrophobic pockets. Activity under investigation.
N-[(2-Methoxyphenyl)diphenylmethyl]-1,3-thiazol-2-amine (T122) N/A (triarylmethane core) Diphenylmethyl with thiazol-amine Triarylmethane scaffold with thiazole; distinct from azabicyclo core. No activity data.

Key Observations

Substituent Impact on Lipophilicity :

  • The diphenylmethyl group in the target compound increases lipophilicity compared to trifluoromethylphenyl or pyridinylsulfonyl analogues. This may enhance blood-brain barrier penetration, relevant for CNS-targeted drugs .
  • Methoxy groups (as in the target) improve aqueous solubility relative to sulfonyl or trifluoromethyl substituents .

Biological Activity Trends :

  • The 3-phenylsulfonyl-trifluoromethylphenyl analogue (ELOVL6 inhibitor) demonstrates how electron-withdrawing substituents can modulate enzyme interaction .
  • Triarylmethane derivatives (e.g., T122) lack the tropane core but share diphenylmethyl motifs, suggesting divergent pharmacological pathways .

Synthetic Accessibility :

  • Compounds like T122 and T123 () are synthesized via chlorination and nucleophilic substitution, whereas azabicyclo derivatives often require multistep routes involving tropane intermediates .

Biological Activity

N-(diphenylmethyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound belonging to the class of bicyclic amines, specifically the azabicyclo[3.2.1]octane derivatives. This compound has garnered attention due to its potential biological activities, particularly in relation to neurotransmitter transporters and receptor interactions.

Chemical Structure and Properties

The molecular formula for this compound is C20H24N2O2C_{20}H_{24}N_2O_2. The structure features a bicyclic framework that is significant for its pharmacological properties.

PropertyValue
Molecular Weight324.42 g/mol
IUPAC NameThis compound
CAS NumberNot available

Neurotransmitter Transporter Interaction

Research indicates that derivatives of the azabicyclo[3.2.1]octane structure exhibit significant activity at various monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). A study highlighted that certain derivatives demonstrate high selectivity and potency, particularly at DAT, which is crucial for the treatment of disorders such as depression and ADHD.

  • Key Findings:
    • The compound exhibits a high binding affinity for DAT with a K(i) value in the nanomolar range, indicating strong inhibitory potential.
    • Selectivity ratios between SERT and DAT suggest potential for reduced side effects compared to non-selective agents.

Case Studies

  • Dopamine Transporter Affinity:
    A study by explored various azabicyclo[3.2.1]octane derivatives, finding that specific substitutions significantly enhance DAT affinity. For instance, a derivative with an 8-cyclopropylmethyl group showed a K(i) of 4.0 nM at DAT, while maintaining a lower affinity for SERT.
  • Behavioral Studies:
    In vivo studies have demonstrated that compounds similar to this compound can influence locomotor activity in animal models, suggesting dopaminergic modulation which is relevant for treating psychostimulant-related disorders.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound class is essential for optimizing biological activity:

  • Substituents: The presence of bulky groups like diphenylmethyl enhances binding affinity due to increased hydrophobic interactions.
  • Positioning: The location of methoxy and carboxamide groups plays a crucial role in modulating receptor interaction profiles.

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